Cesium zirconate

描述

Cesium Zirconate is an inorganic compound of cesium, oxygen, and zirconium with the chemical formula Cs2ZrO3 . It appears as a white powder .

Synthesis Analysis

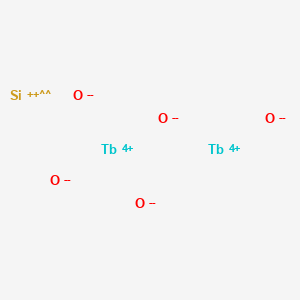

Cesium Zirconate can be prepared from the reaction of CsOH with zirconia at high temperature . The reaction is as follows: 2 CsOH + ZrO2 → Cs2ZrO3 + H2O . Another method of preparation involves the sol-gel method following the citrate-nitrate route .Molecular Structure Analysis

The molecular structure of Cesium Zirconate is represented by the chemical formula Cs2ZrO3 . The InChI representation isInChI=1S/2Cs.3O.Zr/q2*+1;;2*-1; . Chemical Reactions Analysis

The primary chemical reaction involved in the formation of Cesium Zirconate is the reaction of CsOH with zirconia at high temperature . This reaction results in the formation of Cesium Zirconate and water .Physical And Chemical Properties Analysis

Cesium Zirconate is a white powder . It has a molar mass of 405.032 g·mol −1 . The melting point of Cesium Zirconate is 1,010 °C .科学研究应用

Biodiesel Production : Cesium modified sodium zirconate (Cs-Na2ZrO3) was found to be effective as a basic heterogeneous catalyst in biodiesel production, enhancing reaction kinetics and reducing reaction time compared to pristine Na2ZrO3. This was particularly evident in the production of biodiesel from soybean and Jatropha oils (Torres-Rodríguez et al., 2016).

Material Properties at High Temperatures : A study focused on the solubility and retention of cesium in yttria-stabilized zirconia (YSZ) at high temperatures, providing insights into the behavior of cesium in such environments. This is relevant for applications that involve high-temperature processes (Vincent et al., 2008).

Synthesis of Cesium Zirconates : Research has been conducted on synthesizing different cesium zirconates, which could be significant for containing fission-product cesium in nuclear reactor systems. Effective synthesis methods were explored, including reactions involving elemental Cs and Zr with O2 (Chen & Corbett, 1989).

Sol-Gel Method in Preparation : Cesium zirconate and cesium thorate were prepared using a sol-gel method following the citrate-nitrate route. This study presented an easier method for the preparation of these compounds at relatively low temperatures (Mishra et al., 2001).

Crystalline Matrices for Radioactive Waste Management : Experimental investigations have been carried out to create crystalline matrices based on zirconates for incorporation of high-level wastes, suggesting the potential use of cesium zirconate in waste management and containment (Anderson et al., 1993).

Thermodynamic Stability : The thermodynamic stability of cesium zirconate was studied using the Knudsen effusion technique, providing valuable data for understanding the stability and behavior of cesium zirconate under different conditions (Ali et al., 2001).

Radiography Applications : Cesium chloride, which is related to cesium zirconate in its chemical family, was explored as a radiopaque contrast medium in radiography, demonstrating the diverse applications of cesium compounds (Shapiro, 1956).

Thermal Behaviour in Ceramics : The thermal behavior of cesium implanted in cubic zirconia was investigated, revealing insights into the nature of damages and the behavior of cesium in such environments, which is crucial for applications involving high-temperature ceramics (Vincent et al., 2009).

属性

IUPAC Name |

dicesium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVUVIOQJJSLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals and powder; Low water solubility; [GFS Chemicals MSDS] | |

| Record name | Cesium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cesium zirconate | |

CAS RN |

12158-58-6 | |

| Record name | Zirconate (ZrO32-), cesium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicesium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)